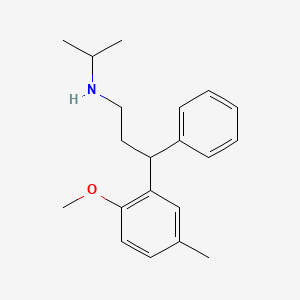![molecular formula C19H26FN3O8 B588150 2',3'-Di-O-acétyl-5'-désoxy-5-fluoro-N-[(3-méthylbutoxy)carbonyl]cytidine CAS No. 162204-22-0](/img/structure/B588150.png)
2',3'-Di-O-acétyl-5'-désoxy-5-fluoro-N-[(3-méthylbutoxy)carbonyl]cytidine
Vue d'ensemble
Description
“2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine” is a compound with the molecular formula C13H16FN3O6 . It is a metabolite of the drug capecitabine .
Molecular Structure Analysis
The compound has a molecular weight of 329.28 g/mol . The IUPAC name is [(2R,3R,4R,5R)-4-acetyloxy-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-2-methyloxolan-3-yl] acetate .Physical And Chemical Properties Analysis
The compound has a molecular weight of 329.28 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 5 . The topological polar surface area is 121 Ų . The heavy atom count is 23 .Applications De Recherche Scientifique
Intermédiaire pour la synthèse de la capécitabine
Ce composé est un intermédiaire important dans la synthèse de la capécitabine . La capécitabine est un prod médicament du 5-fluorouracile, qui est utilisé comme traitement de deuxième intention pour le cancer du sein métastatique, l'estomac, le colorectal, la vessie et d'autres tumeurs solides malignes .
Production industrielle
Le composé est adapté à la production industrielle réelle en raison de son rendement et de sa qualité élevés, ainsi que de sa grande stabilité . La méthode de préparation de ce composé est simple et facile à mettre en œuvre, ce qui la rend adaptée à la production à grande échelle .
Analyse de la structure cristalline
La structure cristalline de ce composé a été analysée, révélant un cycle furanique central contenant quatre centres chiraux d'atomes de carbone . Cette analyse peut fournir des informations précieuses sur les propriétés du composé et ses applications potentielles .
Configurations de liaisons hydrogène
Le composé présente une interaction de liaison hydrogène donneur à trois centres N–H··· (O,F) à protons bifurqués relativement rare, en coopération avec une deuxième liaison hydrogène à trois centres à accepteur bifurqué (C,N)–H···O d'une manière de soutien . Cette configuration unique pourrait avoir des implications dans divers domaines de la recherche scientifique .
Influence sur les distances et les angles de liaison
La structure unique et les liaisons hydrogène du composé influencent considérablement les distances de liaison, les angles de liaison et les angles de torsion du groupe désoxy-5-fluorocytidine
Mécanisme D'action
Target of Action
It is known to be a metabolite of the drug capecitabine , which primarily targets thymidylate synthase, an enzyme involved in DNA synthesis .
Mode of Action
Given its structural similarity to capecitabine, it may be hypothesized that it undergoes metabolic conversion in the body to 5-fluorouracil (5-fu), which inhibits thymidylate synthase, thereby disrupting dna synthesis and cell division .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involved in DNA synthesis and cell division, given its potential conversion to 5-FU . This can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
Capecitabine is orally administered and is extensively metabolized in the liver and tumor tissues to its active form, 5-FU .
Result of Action
The molecular and cellular effects of this compound’s action are likely to involve disruption of DNA synthesis and cell division, leading to cell cycle arrest and apoptosis . This can result in the inhibition of tumor growth in the case of cancer cells .
Action Environment
Factors such as the presence of specific enzymes in the liver and tumor tissues, the patient’s overall health status, and the presence of other medications could potentially influence the metabolism and efficacy of this compound .
Analyse Biochimique
Biochemical Properties
2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine plays a crucial role in biochemical reactions, particularly in the inhibition of DNA synthesis. This compound interacts with enzymes such as thymidylate synthase and DNA polymerase, inhibiting their activity and thus preventing the replication of DNA in rapidly dividing cells. The interaction with thymidylate synthase involves the formation of a covalent bond, leading to the inhibition of the enzyme’s function. Additionally, this compound can be incorporated into DNA strands by DNA polymerase, resulting in chain termination and apoptosis of cancer cells .
Cellular Effects
The effects of 2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine on various cell types are profound. In cancer cells, it induces apoptosis by disrupting DNA synthesis and repair mechanisms. This compound also affects cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. For instance, it can activate the p53 pathway, leading to cell cycle arrest and programmed cell death. Furthermore, it influences gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine exerts its effects through several mechanisms. It binds to thymidylate synthase, forming a stable complex that inhibits the enzyme’s activity. This inhibition leads to a decrease in the production of thymidine triphosphate, a nucleotide essential for DNA synthesis. Additionally, the compound can be incorporated into DNA by DNA polymerase, causing premature termination of DNA strands. This incorporation disrupts the normal function of DNA, leading to cell death. The compound also affects gene expression by interacting with transcription factors and other regulatory proteins, altering the transcription of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and heat. In vitro studies have shown that the compound’s efficacy decreases over time due to degradation. Long-term exposure to the compound can lead to the development of resistance in cancer cells, necessitating the use of combination therapies to maintain its effectiveness .
Dosage Effects in Animal Models
The effects of 2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth with minimal toxicity. At higher doses, it can cause significant adverse effects, including myelosuppression, gastrointestinal toxicity, and hepatotoxicity. These toxic effects are dose-dependent and highlight the importance of optimizing the dosage to achieve a balance between efficacy and safety .
Metabolic Pathways
2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine is involved in several metabolic pathways. It is metabolized in the liver by carboxylesterases, which hydrolyze the acetyl groups, converting the compound into its active form. The active metabolite then inhibits thymidylate synthase and is incorporated into DNA. The compound also interacts with other enzymes and cofactors involved in nucleotide metabolism, affecting the overall metabolic flux and levels of various metabolites .
Transport and Distribution
Within cells and tissues, 2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine is transported and distributed through various mechanisms. It is taken up by cells via nucleoside transporters and distributed to different cellular compartments. The compound can bind to plasma proteins, affecting its bioavailability and distribution. Its localization within cells is influenced by its interactions with binding proteins and transporters, which facilitate its accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine is critical for its activity and function. The compound is primarily localized in the nucleus, where it exerts its effects on DNA synthesis and repair. It can also be found in the cytoplasm, where it interacts with various enzymes and regulatory proteins. The localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles .
Propriétés
IUPAC Name |
[(2R,3R,4R,5R)-4-acetyloxy-5-[5-fluoro-4-(3-methylbutoxycarbonylamino)-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN3O8/c1-9(2)6-7-28-19(27)22-16-13(20)8-23(18(26)21-16)17-15(31-12(5)25)14(10(3)29-17)30-11(4)24/h8-10,14-15,17H,6-7H2,1-5H3,(H,21,22,26,27)/t10-,14-,15-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXINDFSMIQLNEG-GWBBYGMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)N2C=C(C(=NC2=O)NC(=O)OCCC(C)C)F)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=NC2=O)NC(=O)OCCC(C)C)F)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30708426 | |
| Record name | 2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30708426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
162204-22-0 | |
| Record name | Cytidine, 5′-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]-, 2′,3′-diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162204-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30708426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



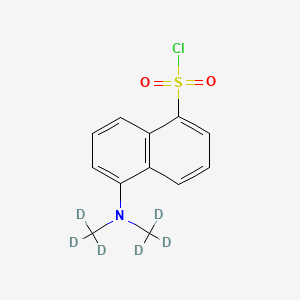
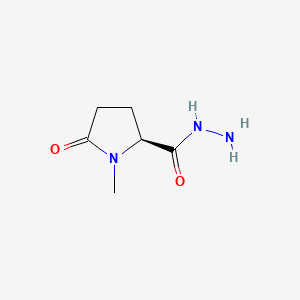
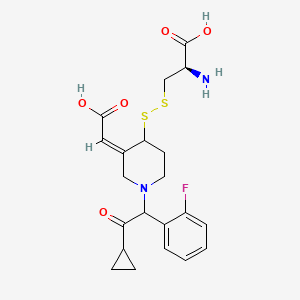
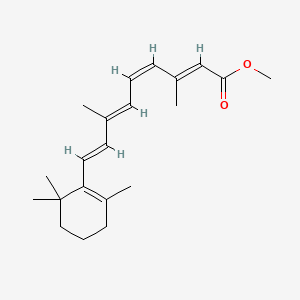
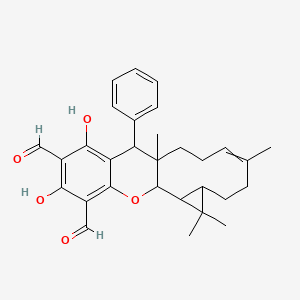
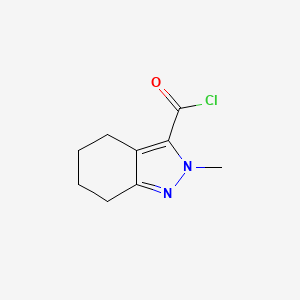
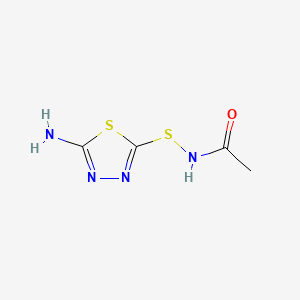
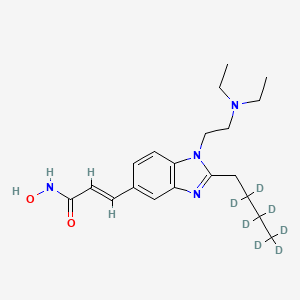

![2,2-Dimethyl-propionic acid (1R,5S)-6,6-dimethyl-bicyclo[3.1.1]hept-2-EN-2-ylmethyl ester](/img/structure/B588082.png)
